![molecular formula C12H12N2O6 B1421039 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid CAS No. 1234873-83-6](/img/structure/B1421039.png)
1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid
Overview
Description
The compound “1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid” is a complex organic molecule. It contains an azetane ring, which is a four-membered cyclic structure. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The molecule also contains a methoxycarbonyl group (-COOCH3) and a nitrophenyl group (a benzene ring with a nitro group, -NO2, attached), both of which are attached to the azetane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetane ring, carboxylic acid group, methoxycarbonyl group, and nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and nitro groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through reactions such as Aza-Michael addition with NH-heterocycles . These derivatives are significant due to their potential biological activities and their role as building blocks in medicinal chemistry.
Biological Activity Exploration
Azetidine-containing compounds exhibit a variety of biological activities. The compound can be used to develop new molecules with potential biological applications, including therapeutic agents .
Foldameric Applications
Functionalized azetidine derivatives, like the one you’ve mentioned, are of interest for foldameric applications. They can be used to create conformationally constrained structures that mimic natural peptide chains .
Suzuki–Miyaura Cross-Coupling Reactions
The compound serves as a precursor in Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. This is crucial for diversifying molecular structures in drug development .
Development of Constrained Amino Acids
It is instrumental in the development of constrained amino acids, which are important in the study of protein structure and function. These constrained amino acids can lead to the discovery of new drugs with improved efficacy .
Pharmacophore Design
The azetidine ring in the compound acts as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. This makes it valuable in the design of new pharmacologically active agents .
Chemical Education and Research
Due to its unique structure, the compound can be used in chemical education to demonstrate advanced synthetic techniques and reaction mechanisms to students and researchers .
Material Science
While not directly related to the compound, derivatives of similar structures can be explored for applications in material science, such as the development of new polymers or coatings with specific properties .
Mechanism of Action
- The primary target of this compound is a tyrosine-protein phosphatase that acts as a regulator of the endoplasmic reticulum unfolded protein response .
- The compound interacts with its target through a process called transmetalation . In this reaction, formally nucleophilic organic groups are transferred from boron to palladium. This results in the formation of a new Pd–C bond, which plays a crucial role in the compound’s mode of action .
Target of Action
Mode of Action
Pharmacokinetics
- The compound exhibits specific ADME properties :
- It is absorbed from the gastrointestinal tract. It likely distributes to various tissues. Metabolism occurs, leading to the formation of metabolites. The compound is excreted primarily via the kidneys, with metabolites such as salicylic acid and salicyluric acid .
Future Directions
properties
IUPAC Name |
1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIBJEIJISGYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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